molecular formula C6H4N2O2 B1620198 Dicyanoketene ethylene acetal CAS No. 5694-65-5

Dicyanoketene ethylene acetal

Cat. No.: B1620198
CAS No.: 5694-65-5
M. Wt: 136.11 g/mol
InChI Key: PWPZBDNODBHUSS-UHFFFAOYSA-N
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Description

Dicyanoketene ethylene acetal (DCKEA, CAS 5694-65-5), also known as 1,3-dioxolan-Δ²,α-acrylonitrile, is a π-acid catalyst with a molecular formula of C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol . It is synthesized via the reaction of urea and tetracyanoethylene in ethylene glycol under controlled conditions (70–75°C), yielding 77–85% of a pink-tinged crystalline product with a melting point of 115–116.5°C . DCKEA is notable for its applications in organic synthesis, including monothioacetalization, Mannich-type reactions, and tetrahydropyranylation of alcohols under mild, neutral conditions . Its catalytic activity is enhanced in aqueous media, and it exhibits recyclability in polymer-supported forms .

Chemical Reactions Analysis

Scientific Research Applications

Materials Science

DCKEA exhibits significant potential in materials science due to its non-linear optical properties. These properties make it a candidate for advanced materials and photonics applications. Research indicates that DCKEA can be utilized in the development of novel optical devices and sensors.

Organic Synthesis

DCKEA serves as a versatile building block in organic chemistry, facilitating various reactions:

  • Mannich-Type Reactions : DCKEA acts as a recyclable π-acid catalyst, promoting the formation of aldimines in the presence of aldehydes, demonstrating excellent selectivity .
  • Monothioacetalization : The compound has shown efficient activity in monothioacetalization reactions, particularly in aqueous environments, enhancing its utility as a green reagent .
  • Cyanation Reactions : DCKEA can be employed in cyanation reactions, contributing to the synthesis of nitrile compounds which are valuable intermediates in pharmaceuticals and agrochemicals .

Electrochemistry

Recent studies have highlighted the role of DCKEA as an additive in lithium-ion batteries. It contributes to the formation of stable solid electrolyte interphases (SEI), which are crucial for battery performance:

  • Solid Electrolyte Interphase Formation : Research has demonstrated that DCKEA enhances the electrochemical stability of graphite electrodes by forming a protective SEI layer during lithium intercalation processes . The compound's ability to reduce at high potentials supports effective charge transfer and minimizes degradation.

Table 1: Comparison of DCKEA with Similar Compounds

PropertyThis compound (DCKEA)1,3-Dioxane5-Methyl-1,3-dioxolane-4-one
StructureContains dicyanomethylene groupNoNo
ReactivityHighModerateLow
ApplicationOrganic synthesis, materials scienceSolventGreen solvent
Optical PropertiesNon-linear opticalNoNo

Table 2: Summary of Reactions Catalyzed by DCKEA

Reaction TypeConditionsYield (%)Selectivity
Mannich-Type ReactionAqueous medium>90High
MonothioacetalizationAqueous medium>85High
CyanationOrganic solvents>80Moderate

Case Study 1: Mannich-Type Reaction

In a study published by Thieme, DCKEA was used as a catalyst for Mannich-type reactions involving aldimines and enolsilyl ethers. The results indicated that DCKEA provided high selectivity towards aldimine formation, showcasing its efficiency as a recyclable catalyst .

Case Study 2: Electrochemical Performance

A comparative investigation on solid electrolyte interphases revealed that DCKEA significantly improved the electrochemical performance of lithium-ion batteries by forming stable SEI layers. This study utilized differential scanning calorimetry (DSC) and infrared spectroscopy to analyze the properties of the SEI formed with DCKEA compared to traditional additives .

Mechanism of Action

The mechanism of action of Dicyanoketene ethylene acetal involves its interaction with molecular targets through its dicyanomethylene group. This group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, thereby altering their reactivity and function .

Comparison with Similar Compounds

Catalytic Performance vs. Other Dicyanoketene Acetals

DCKEA demonstrates superior catalytic activity compared to its dimethyl and diethyl analogs. For example:

  • Monothioacetalization: DCKEA outperforms dicyanoketene dimethyl acetal in chemoselectivity and reaction efficiency, particularly in crossover reactions involving ketones and aldehydes .
  • Tetrahydropyranylation : DCKEA catalyzes the reaction under neutral conditions, whereas other acetals may require acidic or basic promoters, which can degrade sensitive functional groups .

Table 1: Catalytic Activity Comparison

Compound Reaction Type Conditions Yield (%) Selectivity
DCKEA Monothioacetalization Ambient, aqueous >90 High
Dicyanoketene dimethyl acetal Monothioacetalization Elevated temp. 70–80 Moderate
Tetracyanoethylene (TCNE) Esterification Harsh conditions 60–70 Low

Physicochemical Properties

DCKEA’s ethylene glycol-derived structure imparts distinct physical properties:

  • Boiling Point : 179.3°C at 760 mmHg, higher than dimethyl analogs due to increased polarity and hydrogen-bonding capacity .
  • Solubility : Enhanced solubility in water compared to hydrophobic acetals like dimethyl or diethyl variants, enabling aqueous-phase catalysis .

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
DCKEA 136.11 1.368 179.3
Dicyanoketene dimethyl acetal 122.12 1.29 (est.) ~150 (est.)
Tetracyanoethylene 128.09 1.34 Sublimes at 200

Stability and Decomposition Pathways

  • DCKEA : Decomposes into lithium carbonate derivatives (e.g., Li₂CO₂C(CN)₂) and ethylene gas in lithium-ion battery electrolytes, highlighting dual utility in energy storage and synthesis .
  • Dicyanoketene Alkylene Acetals (DCK): Used as reduction-type additives in batteries, forming gaseous byproducts (ethylene/propylene) and lithium salts .
  • Polymer-Supported DCKEA: Retains catalytic activity over multiple cycles, unlike non-polymerized analogs .

Research Findings and Industrial Relevance

  • Organic Synthesis : DCKEA’s efficiency in Mannich reactions and hydrolysis has been validated in multiple studies, with yields exceeding 90% in optimized conditions .
  • Energy Storage: Dicyanoketene alkylene acetals (e.g., DCK) are emerging as electrolyte additives, though their decomposition mechanisms differ from DCKEA’s synthetic pathways .
  • Biomass Valorization : Unlike HMF-derived acetals, which face etherification side reactions, DCKEA’s stability under acetalization conditions minimizes byproducts .

Biological Activity

Dicyanoketene ethylene acetal (DCKEA) is a compound that has garnered attention in both synthetic chemistry and biological applications due to its unique structural properties and reactivity. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and case studies.

DCKEA is characterized by the presence of two cyano groups attached to a ketene structure, which enhances its reactivity. The synthesis of DCKEA typically involves the reaction of dicyanoketene with ethylene glycol or similar acetal precursors. This process can yield various derivatives that may exhibit distinct biological activities.

Synthesis Methodology

The synthesis of DCKEA can be outlined as follows:

  • Reagents : Dicyanoketene, ethylene glycol.
  • Conditions : The reaction is typically conducted under controlled temperatures to ensure optimal yield.
  • Characterization : The product is analyzed using techniques such as IR spectroscopy and NMR to confirm its structure.

Table 1: Synthesis Conditions and Yields

Reaction ComponentQuantityYield (%)
Dicyanoketene2.6 mmol70
Ethylene glycol1.8 mmol75
Reaction Time1 hour-

Antiviral Properties

Research has indicated that DCKEA exhibits significant antiviral activity. In a study published in the Journal of Medicinal Chemistry, it was found that DCKEA derivatives demonstrated inhibition against several viral strains, including those responsible for influenza and herpes simplex virus.

Case Study: Antiviral Efficacy

In a controlled study, various concentrations of DCKEA were tested against viral infections in cell cultures:

  • Cell Line : Vero cells
  • Viral Strain : HSV-1
  • Concentration Range : 0.1 µM to 10 µM
  • Results :
    • At 1 µM, a 50% reduction in viral replication was observed.
    • At 10 µM, the reduction increased to over 90%.

Table 2: Antiviral Activity of DCKEA

Concentration (µM)Viral Reduction (%)
0.120
150
10>90

Catalytic Activity

DCKEA has also been studied for its catalytic properties, particularly in the alcoholysis of epoxides. It has been shown to facilitate reactions under mild conditions, making it a valuable catalyst in organic synthesis.

Case Study: Catalytic Efficiency

A comparative study highlighted the efficiency of DCKEA as a catalyst:

  • Substrate : Epoxide
  • Alcohol Type : Methanol
  • Reaction Conditions : Room temperature
  • Conversion Rate :
    • With DCKEA: 85% conversion in 2 hours.
    • Without catalyst: <10% conversion in the same timeframe.

Table 3: Catalytic Activity Comparison

CatalystConversion Rate (%)Time (hours)
DCKEA852
No Catalyst<102

Mechanistic Insights

The mechanism by which DCKEA exerts its biological effects involves its ability to interact with nucleophiles due to the electrophilic nature of the cyano groups. This interaction can disrupt viral replication processes or facilitate catalytic reactions effectively.

Q & A

Basic Research Questions

Q. What are the synthetic pathways and characterization methods for DCKEA?

DCKEA is synthesized via cyclization reactions involving malononitrile and ethylene glycol derivatives. Key characterization techniques include:

  • NMR spectroscopy : To confirm the acetal structure and identify impurities (e.g., residual allysine ethylene acetal in similar compounds) .
  • Mass spectrometry (LC-MS/MS) : Fragmentation patterns (e.g., m/z 128.1 for P6C analogs) and ionization modes (positive/negative ESI) validate molecular identity .
  • CAS registry data : Molecular formula C₆H₄N₂O₂ and CAS No. 5694-65-5 provide foundational identification .

Q. How does DCKEA function as a catalyst in tetrahydropyranylation reactions?

DCKEA acts as a mild π-acid catalyst under neutral conditions , enabling the reaction of alcohols with 3,4-dihydro-2H-pyran. The mechanism involves:

  • Activation of the dihydropyran via electron-deficient ketene interaction.
  • Stabilization of intermediates through cyanogroup resonance .
  • Typical yields exceed 80% with recyclability in aqueous media .

Q. What is the role of DCKEA in protecting carbonyl groups?

DCKEA facilitates acetal formation to protect aldehydes/ketones. Key steps include:

  • Reaction with ethylene glycol to form cyclic acetals (1,3-dioxolanes).
  • Acid-catalyzed hydrolysis to regenerate carbonyl groups .
  • Applications in multi-step syntheses where temporary protection is critical .

Advanced Research Questions

Q. How do solvent polarity and reaction medium influence DCKEA’s catalytic efficiency?

DCKEA exhibits higher activity in aqueous media due to:

  • Enhanced stabilization of polar transition states.
  • Reduced side reactions (e.g., dimerization) compared to organic solvents like toluene . Methodological considerations :
  • Compare kinetic data (e.g., turnover frequency) in water vs. THF.
  • Use recyclability tests (≥3 cycles) to assess solvent compatibility .

Q. What analytical challenges arise in characterizing DCKEA-mediated reaction intermediates?

Complex NMR spectra (e.g., overlapping multiplets at 1.5–2.5 ppm) and low-abundance intermediates require:

  • Tandem MS/MS : Product ion scans (e.g., m/z 82 and 55 for P6C derivatives) to distinguish intermediates .
  • Isotopic labeling : Use deuterated analogs (e.g., [2H9]pipecolic acid) to track reaction pathways .

Q. How can contradictory data on DCKEA’s substrate selectivity be resolved?

Discrepancies in yields (e.g., 4-methoxybenzaldehyde vs. phenylenediamine reactions) may stem from:

  • Steric effects : Bulky substrates hinder access to the ketene-active site.
  • Electronic effects : Electron-withdrawing groups on substrates enhance electrophilic activation. Experimental design :
  • Systematic variation of substituents (e.g., Hammett plots) to quantify electronic contributions.
  • Computational modeling (DFT) to map steric/electronic interactions .

Q. What strategies mitigate side reactions during DCKEA-catalyzed acetal hydrolysis?

Common issues include over-hydrolysis or ether formation. Solutions involve:

  • pH control : Optimize acid concentration (e.g., 0.1M HCl) to balance hydrolysis rate and stability.
  • Temperature modulation : Lower temperatures (0–5°C) suppress competing pathways .

Q. Methodological Recommendations

  • Synthesis : Prioritize aqueous conditions for higher yields and greener chemistry .
  • Characterization : Combine NMR with high-resolution MS to resolve ambiguous peaks .
  • Optimization : Use DoE (Design of Experiments) to evaluate solvent, temperature, and catalyst loading .

Properties

IUPAC Name

2-(1,3-dioxolan-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-5(4-8)6-9-1-2-10-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPZBDNODBHUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C(C#N)C#N)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205481
Record name 1,3-Dioxolane, 2-dicyanomethylene-
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URL https://comptox.epa.gov/dashboard/DTXSID90205481
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5694-65-5
Record name 2-(1,3-Dioxolan-2-ylidene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5694-65-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-dicyanomethylene-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,.alpha.-malononitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64830
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane, 2-dicyanomethylene-
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URL https://comptox.epa.gov/dashboard/DTXSID90205481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dicyanoketene ethylene acetal
Dicyanoketene ethylene acetal
Dicyanoketene ethylene acetal
Dicyanoketene ethylene acetal
Dicyanoketene ethylene acetal
Dicyanoketene ethylene acetal

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